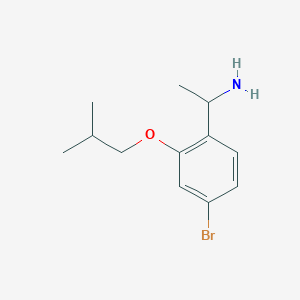

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine

Descripción

Propiedades

IUPAC Name |

1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYDAILGSHOBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Bromination

The first step involves brominating a phenol derivative. This can be achieved using bromine in the presence of a catalyst. For example, the bromination of 4-hydroxybenzonitrile can produce 3-bromo-4-hydroxybenzonitrile, which is a common intermediate in such syntheses.

Step 2: Isobutoxylation

Next, the hydroxyl group on the phenyl ring is replaced with an isobutoxy group. This typically involves a reaction with 1-bromo-2-methylpropane (isobutyl bromide) in the presence of a base like potassium carbonate.

Step 3: Ethylamine Formation

To form the ethylamine group, a reduction of a carboxamide or nitrile group is often required. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Specific Synthesis Route

Given the complexity of the compound, a specific synthesis route might involve the following steps:

Starting Material Preparation : Begin with a suitable phenol derivative, such as 4-hydroxybenzonitrile.

Bromination : Convert the phenol derivative into its brominated form using bromine and a catalyst.

Isobutoxylation : React the brominated compound with isobutyl bromide to introduce the isobutoxy group.

Nitrile Reduction : Reduce the nitrile group to an amine using a suitable reducing agent.

Ethylamine Formation : If necessary, further reduce or modify the amine group to form the ethylamine derivative.

Data Table: Synthesis Steps

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Bromine, Catalyst | Room Temperature |

| 2 | Isobutoxylation | Isobutyl Bromide, K2CO3 | Reflux, Solvent |

| 3 | Nitrile Reduction | LiAlH4 or H2/Pd | Low Temperature, Pressure |

| 4 | Ethylamine Formation | Formaldehyde, Formic Acid | Mild Conditions |

Research Findings

- Bromination is a critical step that requires careful control to achieve the desired regioselectivity.

- Isobutoxylation reactions often require a base to facilitate the nucleophilic substitution.

- Reduction steps can be sensitive to conditions, and the choice of reducing agent is crucial for selectivity and yield.

Análisis De Reacciones Químicas

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.

Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures to ensure desired product formation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine has been studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it useful in drug discovery.

Case Study:

A study investigated the compound's ability to act as a selective serotonin reuptake inhibitor (SSRI). The results indicated that modifications to the bromo and isobutoxy groups could enhance its binding affinity to serotonin transporters, suggesting potential applications in treating depression and anxiety disorders.

Biochemical Research

The compound's influence on cellular pathways has been explored, particularly its role in modulating enzyme activity and gene expression.

Biochemical Effects:

Research has shown that this compound can affect signaling pathways related to inflammation and cell proliferation. This makes it a candidate for studying cancer biology and inflammatory diseases.

Material Science

In material science, the compound's unique properties allow it to be used as an intermediate in synthesizing novel polymers and materials with specific functionalities.

Application Example:

The synthesis of polymeric materials incorporating this compound has been explored for creating advanced coatings that exhibit enhanced durability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine with two structurally related compounds: 4-Bromo-α-phenylethylamine () and 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine (). Key differences in substitution patterns and their implications are discussed.

Structural and Functional Insights:

1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine () demonstrates how fluorination drastically lowers pKa (5.94 vs. ~10 for typical amines), making the amine less basic and more resistant to protonation in physiological environments.

Physicochemical Properties :

- The isobutoxy group likely increases lipophilicity (logP) compared to the trifluoro analog, which may enhance membrane permeability but reduce aqueous solubility.

- The trifluoroethylamine in ’s compound reduces molecular basicity, which could be advantageous in avoiding metabolic degradation or improving target selectivity.

Potential Applications: 4-Bromo-α-phenylethylamine () is a common intermediate in amphetamine-derived therapeutics, suggesting the target compound could be explored for similar pathways. The trifluoroethylamine analog’s low pKa aligns with trends in protease inhibitor design, where modulated basicity improves pharmacokinetics.

Actividad Biológica

1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine, also known by its chemical identifier (CAS No. 1551635-62-1), is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a bromine atom and an isobutoxy group, which influences its biological interactions. The presence of these functional groups is critical for its activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related phenylamine derivatives have shown significant inhibition against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .

Cytotoxic Activity

In vitro studies have demonstrated that certain phenylamine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis. While specific data on this compound is limited, its structural analogs have shown promising results in this area .

The mechanism by which this compound exerts its biological effects may involve:

- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in metabolic pathways, which could be a potential mechanism for its observed biological effects .

Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of phenyl derivatives indicate that variations in substituents significantly affect biological activity. For example, the introduction of halogens like bromine can enhance binding affinity to biological targets .

Case Studies

- Anticancer Activity : A study evaluating various phenylamine derivatives found that certain substitutions led to enhanced anticancer activity against breast and prostate cancer cell lines. While direct studies on this compound are sparse, the trends observed suggest it may possess similar properties .

- Antimicrobial Efficacy : Another investigation into related compounds revealed effective inhibition against Mycobacterium tuberculosis, with IC50 values indicating potent antimicrobial activity. This suggests that this compound might also exhibit significant antimicrobial properties .

Data Summary

| Compound Name | CAS Number | Antimicrobial Activity (IC50 μM) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound | 1551635-62-1 | TBD | TBD |

| Related Phenylamine Derivative A | TBD | 6.2 | 3.1 |

| Related Phenylamine Derivative B | TBD | 0.99 | 2.3 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Reductive Amination : React 4-bromo-2-isobutoxybenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This method typically achieves moderate yields (50–70%) but requires careful pH control to minimize side reactions .

- Nucleophilic Substitution : Start with 4-bromo-2-isobutoxyphenethyl bromide and substitute the bromide with an amine group using aqueous ammonia under reflux. Yields here depend on solvent polarity (e.g., DMF enhances reactivity but may reduce purity) .

- Purification : Use fractional distillation (boiling point ~140–145°C under reduced pressure) or preparative HPLC to isolate the compound. Purity (>95%) is confirmed via GC-MS or NMR .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl3) identifies protons on the aromatic ring (δ 6.8–7.4 ppm) and ethylamine chain (δ 1.2–2.8 ppm). ¹³C NMR confirms the bromine and isobutoxy substituents via distinct carbon shifts .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 298.08 (calculated for C12H19BrNO⁺). Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity. Retention time (~12–14 min) and UV absorption (λmax ~254 nm) are critical for quantification .

Q. How does the isobutoxy group influence the compound’s solubility and lipophilicity compared to smaller alkoxy groups (e.g., methoxy)?

- Methodological Answer :

- LogP Measurement : Use shake-flask or chromatographic methods (e.g., HPLC with a logP-calibrated column). The isobutoxy group increases logP by ~0.5–0.7 compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .

- Solubility Testing : Perform equilibrium solubility assays in PBS (pH 7.4) and DMSO. Isobutoxy’s steric bulk lowers solubility (e.g., ~2 mg/mL in PBS vs. ~5 mg/mL for methoxy analogs), necessitating formulation adjustments for in vivo studies .

Advanced Research Questions

Q. What strategies optimize enantiomeric resolution of this compound, given its chiral center?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase. Resolution (Rs >1.5) is achieved by exploiting hydrogen bonding between the amine and stationary phase .

- Enzymatic Kinetic Resolution : Incubate the racemate with lipase (e.g., Candida antarctica) and an acyl donor. The (R)-enantiomer reacts preferentially, leaving the (S)-enantiomer in solution. Monitor conversion via chiral HPLC .

Q. How does substituting bromine with other halogens (e.g., Cl, F) or altering its position (para to meta) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Halogen Substitution : Synthesize analogs (e.g., 4-Cl, 4-F) via analogous routes. Test binding affinity to serotonin receptors (5-HT2A) using radioligand displacement assays. Bromine’s larger size and polarizability often enhance affinity compared to chlorine .

- Positional Isomerism : Compare para-bromo (target compound) with meta-bromo analogs. Molecular docking (e.g., AutoDock Vina) predicts meta-substituted analogs have weaker π-π stacking with receptor aromatic residues, reducing potency .

Q. What computational models predict the metabolic pathways and toxicity of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like MetaSite to identify likely Phase I oxidation sites (e.g., ethylamine chain) and Phase II glucuronidation. Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. The bromine atom may elevate hepatotoxicity scores compared to non-halogenated analogs, necessitating follow-up Ames tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.